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molecular formula C8H8ClN3O2 B166884 Aminocyclopyrachlor CAS No. 858956-08-8

Aminocyclopyrachlor

Cat. No. B166884
M. Wt: 213.62 g/mol
InChI Key: KWAIHLIXESXTJL-UHFFFAOYSA-N
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Patent
US07863220B2

Procedure details

A mixture of 5,6-dichloro-2-cyclopropyl-4-pyrimidinecarboxylic acid (i.e. the product of Step C1 or C2) (280 g, 1.2 mol), water (1.26 L) and aqueous ammonia (28%, 350 g, 5.76 mol) was heated at 80° C. for 5 h. The solution was concentrated at 50° C. and 70 torr (9.3 kPa) pressure to about half volume to remove most of the excess ammonia. The resulting slurry was stirred at 20° C., acidified to pH 1-2 with aqueous hydrochloric acid, cooled to 5° C. and filtered. The isolated solid was dried in a vacuum oven to afford the title product (270 g), a compound of the present invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[N:6][C:7]=1Cl.[NH3:15]>O>[NH2:15][C:7]1[N:6]=[C:5]([CH:9]2[CH2:11][CH2:10]2)[N:4]=[C:3]([C:12]([OH:14])=[O:13])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
350 g
Type
reactant
Smiles
N
Name
Quantity
1.26 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated at 50° C.
CUSTOM
Type
CUSTOM
Details
70 torr (9.3 kPa) pressure to about half volume to remove most of the excess ammonia
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The isolated solid was dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 270 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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